molecular formula C8H13N3 B2657441 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine CAS No. 1443137-48-1

5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine

Cat. No.: B2657441
CAS No.: 1443137-48-1
M. Wt: 151.213
InChI Key: IVWNDDHEYWZOHD-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is notable for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique arrangement of nitrogen atoms within the ring system imparts distinct chemical properties that make it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halides, alkylating agents; reactions may require catalysts such as palladium or copper.

Major Products

Scientific Research Applications

5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine has been explored for its applications in several scientific domains:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine: Similar structure but with the amine group at a different position.

    5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanol: Contains a hydroxyl group instead of an amine group.

    N-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine: A methylated derivative of the compound .

Uniqueness

5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-5-7-1-2-8-10-3-4-11(8)6-7/h3-4,7H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWNDDHEYWZOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CN2CC1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443137-48-1
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine
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